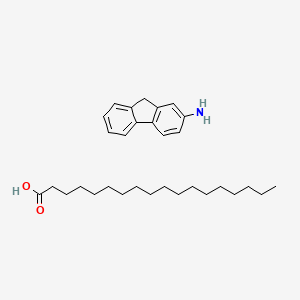

9H-fluoren-2-amine;octadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-fluoren-2-amine;octadecanoic acid is a compound formed by the combination of 9H-fluoren-2-amine and octadecanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-2-amine typically involves the reduction of 2-nitrofluorene. One common method is the reduction using sodium borohydride in a mixture of methanol and water at 0°C . Another method involves the use of palladium on carbon as a catalyst in the presence of hydrogen gas .

For the preparation of octadecanoic acid, it is usually derived from natural sources such as animal fats and vegetable oils. The industrial production of octadecanoic acid involves the hydrolysis of triglycerides, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-2-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form fluorenone derivatives.

Reduction: The nitro group in 2-nitrofluorene can be reduced to form 9H-fluoren-2-amine.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of palladium on carbon are commonly used.

Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: 9H-fluoren-2-amine from 2-nitrofluorene.

Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

9H-fluoren-2-amine;octadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-fluoren-2-amine;octadecanoic acid involves its interaction with molecular targets through its amine and aromatic functionalities. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the aromatic ring can engage in π-π interactions . These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

2-Aminofluorene: Similar to 9H-fluoren-2-amine but without the octadecanoic acid component.

Fluorenone: An oxidized derivative of fluorene.

Stearic Acid: Similar to octadecanoic acid but without the 9H-fluoren-2-amine component.

Uniqueness

The combination of 9H-fluoren-2-amine and octadecanoic acid results in a compound with unique properties that are not present in the individual components. This combination allows for a broader range of applications and interactions in various fields .

Biological Activity

The compound 9H-fluoren-2-amine; octadecanoic acid combines a fluorene derivative with a long-chain fatty acid. This dual structure presents unique biological properties that have garnered interest in various fields, including pharmacology and biochemistry. The biological activities of this compound are primarily attributed to its components, particularly the octadecanoic acid (also known as stearic acid) and its derivatives.

Chemical Structure

- 9H-Fluoren-2-amine : A derivative of fluorene that possesses an amine functional group, potentially enhancing its reactivity and biological activity.

- Octadecanoic Acid : A saturated fatty acid with the formula C18H36O2, known for its roles in cellular processes and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of octadecanoic acid exhibit significant antimicrobial activity. For instance, studies have shown that 9-octadecenoic acid , a derivative of octadecanoic acid, has demonstrated antibacterial effects with a minimum inhibitory concentration (MIC) of 72 mg/mL against various bacterial strains .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 9-Octadecenoic acid (Z) | 72 | Antibacterial |

| 16-Pregnenolone | >250 | Moderate antibacterial |

Anti-inflammatory Effects

Octadecanoic acid and its derivatives have been linked to anti-inflammatory properties. For example, 9,12-octadecadienoic acid (linoleic acid) has been reported to exhibit anti-inflammatory effects alongside other health benefits such as hypocholesterolemic and hepatoprotective activities .

Antioxidant Activity

Studies have identified several bioactive compounds from natural extracts containing octadecanoic acid that possess antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various chronic diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of octadecanoic acid derivatives found that certain formulations exhibited high activity against multidrug-resistant bacterial strains. The study utilized GC-MS for compound identification and assessed the antibacterial activity using standard methods . -

In Vitro Anti-inflammatory Assessment :

In vitro studies demonstrated that octadecanoic acid derivatives significantly reduced inflammation markers in cultured cells. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Toxicity and Safety Profile

Toxicity assessments indicate that octadecanoic acid derivatives are generally safe for consumption, with predicted LD50 values greater than 5000 mg/kg, indicating low toxicity . However, specific formulations may require further investigation to confirm their safety profiles.

Properties

CAS No. |

646060-76-6 |

|---|---|

Molecular Formula |

C31H47NO2 |

Molecular Weight |

465.7 g/mol |

IUPAC Name |

9H-fluoren-2-amine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C13H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h2-17H2,1H3,(H,19,20);1-6,8H,7,14H2 |

InChI Key |

HGPIZZOOTBKRIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1C2=CC=CC=C2C3=C1C=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.